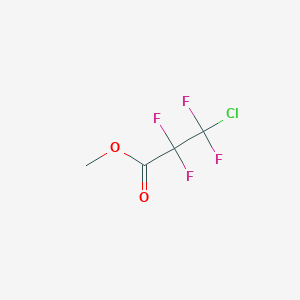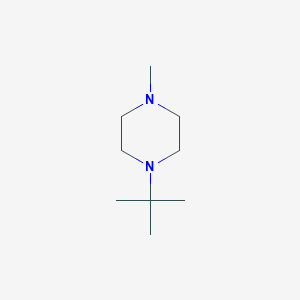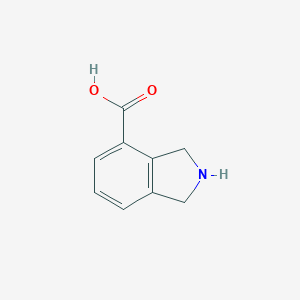
Isoindoline-4-carboxylic acid
Overview
Description
Isoindoline-4-carboxylic acid is a heterocyclic organic compound that features an isoindoline core with a carboxylic acid functional group at the fourth position
Mechanism of Action
Target of Action
Isoindoline-4-carboxylic acid is a derivative of isoindoline, a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis Indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar range of targets.
Mode of Action
Isoindoline derivatives are known for their diverse chemical reactivity . They interact with their targets, leading to various biochemical changes. The specific interactions and resulting changes would depend on the particular target and the environmental context.
Biochemical Pathways
Isoindoline derivatives are known to affect various biochemical pathways. For instance, indole derivatives, which are structurally similar, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
One isoindoline amide derivative showed good drug-like properties and oral bioavailability , suggesting that this compound might have similar properties.
Result of Action
Isoindoline derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut environment could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to isoindoline, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that Isoindoline-4-carboxylic acid may have similar binding interactions .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method includes the reaction of phthalic anhydride with amines under reflux conditions in solvents like acetic acid or toluene, often using catalysts such as trimethylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-4-carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include isoindoline-4-carboxylates, isoindoline-4-alcohols, and various substituted isoindoline derivatives.
Scientific Research Applications
Isoindoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Isoindoline derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Isoindoline-4-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Phthalimide: Another isoindoline derivative with applications in pharmaceuticals and agrochemicals.
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and use in various fields.
Uniqueness: this compound is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJKVAYXOGIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438135 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658683-13-7 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthetic route for isoindoline-4-carboxylic acids is described in the research?
A1: The research presents a unique, multi-step synthesis of isoindoline-4-carboxylic acids starting from 3-(furan-2-yl)allylamines and bromomaleic anhydride [, ]. This method leverages a sequence of N-acylation, intramolecular Diels-Alder reaction with dehydrohalogenation, furo[2,3-f]isoindole formation, and finally, furan ring cleavage to yield the target compounds []. This approach offers an efficient and atom-economical route compared to traditional acid-catalyzed methods [].
Q2: How does the reaction of 3-(furan-3-yl)allylamines with bromomaleic anhydride differ from that of 3-(furan-2-yl)allylamines?
A2: While both 3-(furan-2-yl)allylamines and 3-(furan-3-yl)allylamines react with bromomaleic anhydride to initially form furo[2,3-f]isoindoles, the reaction pathway diverges at this point. For 3-(furan-3-yl)allylamines, the reaction proceeds further with the complete cleavage of the furan ring, ultimately yielding polysubstituted isoindoline-4-carboxylic acids []. This difference highlights the significant role of the furan substituent's position in directing the reaction outcome.
Q3: What advantages does the alkaline aromatization of 3a,6-epoxyisoindoles offer for synthesizing isoindoline-4-carboxylic acids?
A3: Aromatization of 3a,6-epoxyisoindoles in a basic aqueous solution provides a straightforward and efficient method for synthesizing isoindoline-4-carboxylic acids []. This method boasts several advantages, including:
- Efficiency: The reaction proceeds rapidly (30 minutes to 2 hours) with yields ranging from 40% to 90% [].
- Tolerance for Acid-Sensitive Groups: This method is particularly well-suited for substrates bearing acid-labile functional groups, which may be incompatible with traditional acid-catalyzed approaches [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
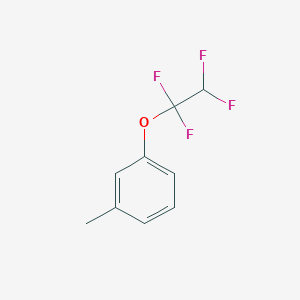
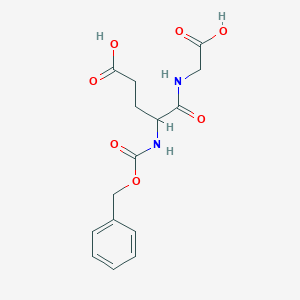

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
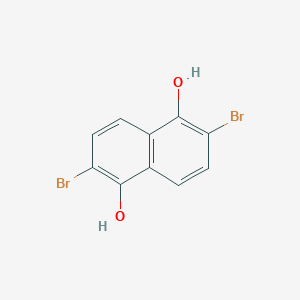
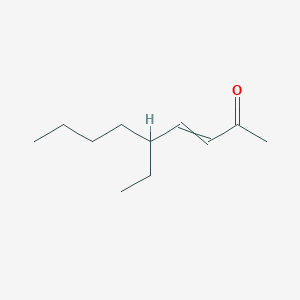

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
